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molecular formula C9H18O2 B8729434 Ethyl 2,2-dimethylpentanoate CAS No. 5837-93-4

Ethyl 2,2-dimethylpentanoate

Cat. No. B8729434
M. Wt: 158.24 g/mol
InChI Key: XZQBNCXOWSIKEK-UHFFFAOYSA-N
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Patent
US04775692

Procedure details

Under argon atmosphere, anhydrous THF (120 ml) and dimethyl methylphosphonate (6.5 ml, 60.3 mmol) were cooled to -78° C. After 20 minutes n-butyl lithium (1.62N, 35.7 ml, 57.8 mmol) was added and the mixture was stirred for 30 minutes. Then, ethyl 2,2-dimethylpentanoate (3.81 g, 24.1 mmol) dissolved in 7 ml anhydrous THF was added, and the reaction mixture was stirred at -78° C. for 30 minutes and then at room temperature for 30 minutes. After acidification with acetic acid, THF was distilled off and the residue was extracted with ethyl acetate (150 ml×3). The combined organic layers were washed with water (100 ml) and with brine (100 ml), dried over anhydrous sodium sulfate, and concentrated to give a colorless oily product. Vacuum distillation of the product gave dimethyl 3,3-dimethyl-2-oxo-heptylphosphonate (4.61 g, 19.5 mmol, 81.1%, b.p.: 127°-130° C./ 0.7 mmHg). The structure was identified by the following data.
Quantity
35.7 mL
Type
reactant
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].[CH2:8]([Li])CCC.[CH3:13][C:14]([CH3:23])([CH2:20][CH2:21][CH3:22])[C:15]([O:17]CC)=O>C1COCC1>[CH3:23][C:14]([CH3:13])([CH2:20][CH2:21][CH2:22][CH3:8])[C:15](=[O:17])[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]

Inputs

Step One
Name
Quantity
35.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
3.81 g
Type
reactant
Smiles
CC(C(=O)OCC)(CCC)C
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
6.5 mL
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at -78° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at room temperature for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
After acidification with acetic acid, THF was distilled off
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate (150 ml×3)
WASH
Type
WASH
Details
The combined organic layers were washed with water (100 ml) and with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a colorless oily product
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the product

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(CP(OC)(OC)=O)=O)(CCCC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.5 mmol
AMOUNT: MASS 4.61 g
YIELD: PERCENTYIELD 81.1%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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